3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate
Description
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate is a complex organic compound with the molecular formula C21H27N3O9 and a molecular weight of 465.4538 . This compound features multiple morpholine rings, which are known for their presence in various biologically active molecules and pharmaceuticals .
Properties
Molecular Formula |
C21H27N3O9 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[3,5-bis(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C21H27N3O9/c25-19(22-1-7-28-8-2-22)31-16-13-17(32-20(26)23-3-9-29-10-4-23)15-18(14-16)33-21(27)24-5-11-30-12-6-24/h13-15H,1-12H2 |
InChI Key |
LSSLZAZLPLWSID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC(=CC(=C2)OC(=O)N3CCOCC3)OC(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate typically involves the coupling of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be performed under mild conditions using transition metal catalysis to ensure high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar coupling and cyclization reactions, optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action for 3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple morpholine rings allow it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring, commonly used in pharmaceuticals and as a solvent.
4-Phenylmorpholine: Another related compound with a phenyl group attached to the morpholine ring, used in various chemical applications.
Uniqueness
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate is unique due to its multiple morpholine rings and complex structure, which provide it with distinct chemical and biological properties compared to simpler morpholine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
